molecular formula C19H15NO2 B10911189 4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B10911189
M. Wt: 289.3 g/mol
InChI Key: ASVIOPHVSUDALV-UHFFFAOYSA-N
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Description

4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are commonly found in natural alkaloids and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄) to facilitate intramolecular cyclization . Another approach includes the photocatalytic Markovnikov-type addition and cyclization of terminal alkynes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄).

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.

Scientific Research Applications

4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, its luminescent properties are attributed to its ability to form stable complexes with metal ions, which can then be used for bioimaging applications . In medicinal chemistry, it may interact with cellular proteins or enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one stands out due to its specific structural features, which confer unique luminescent properties and potential therapeutic applications. Its ability to form stable complexes with metal ions makes it particularly valuable in the field of bioimaging.

Properties

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C19H15NO2/c21-14-8-5-13(6-9-14)17-11-18(22)20-19-15-4-2-1-3-12(15)7-10-16(17)19/h1-10,17,21H,11H2,(H,20,22)

InChI Key

ASVIOPHVSUDALV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=C(C=C4)O

Origin of Product

United States

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